3,5-Bis(hydroxymethyl)benzonitrile
Overview
Description
3,5-Bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2 . It is used in research and has a molecular weight of 163.17 .
Synthesis Analysis
The synthesis of this compound involves a reaction of a solution in 2N hydrochloric acid, which is cooled to 0°C and treated with a cold solution of sodium nitrite in water . The reaction mixture is maintained at a temperature < 5°C for 30 minutes, then treated with a solution of copper (I) cyanide and sodium cyanide in water in a single portion . After stirring overnight at room temperature, the mixture is filtered, extracted with dichloromethane, concentrated, and used without further purification . The yield of this reaction is approximately 41% .Scientific Research Applications
Synthesis and Material Development
Polymer Synthesis : A study by Yu, Cai, and Wang (2009) focused on the synthesis of novel soluble aromatic polyesters using variants of benzonitrile. These polyesters demonstrated good thermal stability and solubility in common solvents, highlighting the potential of benzonitrile derivatives in advanced material development.
Catalysis in Organic Chemistry : Baeg and Alper (1994) investigated the use of bis(benzonitrile)palladium dichloride as an effective catalyst for the cyclization of aziridines and sulfur diimides, producing imidazolidinethiones with significant yields (Baeg & Alper, 1994).
Biomedical Research
Anticancer Properties : Research by Kiran et al. (2018) on the crystal structure of a derivative of benzonitrile revealed potential anticancer properties. Their findings suggested that these derivatives could be significant in pharmaceutical development due to their biological activities (Kiran et al., 2018).
Antiallergic and Antiinflammatory Agents : Ban et al. (1998) synthesized m-bis(glycoloylamino)benzene derivatives from benzonitrile compounds, which exhibited notable inhibition in allergic and inflammatory assays. This indicates the potential of benzonitrile derivatives in developing antiallergic and antiinflammatory medications (Ban et al., 1998).
Chemical Synthesis and Characterization
Synthesis of Complexes and Ligands : Hou et al. (2011) synthesized Ag(I)-complexes using benzonitrile derivatives, demonstrating the role of these compounds in forming intricate chemical structures and potential applications in chemical synthesis and material science (Hou et al., 2011).
Development of Polyimides : Zeng, Zou, and Yang (2014) reported the synthesis of polyimides from a phthalonitrile-containing diamine, demonstrating the use of benzonitrile derivatives in creating materials with desirable thermal and organosolubility properties (Zeng, Zou, & Yang, 2014).
Mechanism of Action
Mode of Action
It is known that the compound’s hydroxymethyl groups could potentially interact with biological targets through hydrogen bonding
Biochemical Pathways
The biochemical pathways affected by 3,5-Bis(hydroxymethyl)benzonitrile are currently unknown. Given the compound’s structure, it could potentially interfere with pathways involving similar structures or those that require the function of its functional groups .
Pharmacokinetics
The compound’s hydroxymethyl groups could potentially influence its solubility and therefore its absorption and distribution
Result of Action
It is possible that the compound could have various effects depending on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
3,5-bis(hydroxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKDGDCCWYUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576769 | |
Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146335-23-1 | |
Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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